4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
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Overview
Description
4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a complex organic compound that features a benzofuran ring fused with a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary targets of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they catalyze the breakdown of acetylcholine, a neurotransmitter. Inhibition of these enzymes can increase the level of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . In particular, compound 5f, a derivative of the parent compound, showed the best inhibitory activity and exhibited mixed-type inhibition on AChE . This means that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the rate of reaction.
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway in the nervous system . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which is beneficial in conditions characterized by a decline in acetylcholine levels, such as Alzheimer’s disease .
Result of Action
The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine in the brain . This can help improve cognitive function in conditions like Alzheimer’s disease. Furthermore, this compound showed activity on self- and AChE-induced Aβ-aggregation, which is a key feature of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the cyclization of 2-hydroxy benzonitrile in the presence of t-BuOK in DMF at 80°C to form the benzofuran core . This intermediate is then reacted with various benzyl chloride derivatives in dry acetonitrile under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-aminobenzofuran derivatives: These compounds share the benzofuran core and have been studied for similar applications in neurodegenerative diseases.
Chromenone derivatives: Compounds with a chromenone structure are also of interest for their biological activities.
Uniqueness
4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is unique due to its dual benzofuran-chromenone structure, which may confer distinct biological activities compared to compounds with only one of these moieties. Its specific substitution pattern also contributes to its unique properties and potential therapeutic applications.
Biological Activity
The compound 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a novel derivative within the class of benzofuran compounds, which have garnered interest due to their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural motif combining a benzofuran moiety with a chromenone core. This structural diversity is pivotal for its biological interactions. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as aromatic nucleophilic substitution and cyclization reactions to form the desired derivatives .
1. Antioxidant Activity
Research indicates that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the aminobenzofuran moiety enhances the electron-donating ability, which scavenges free radicals effectively. In vitro assays demonstrated that compounds similar to this compound can reduce oxidative stress markers in cellular models .
2. Anti-Cholinesterase Activity
A related study highlighted the anti-cholinesterase activity of 3-aminobenzofuran derivatives, showing potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The tested compounds demonstrated IC50 values ranging from 0.64 to 81.06 µM, with specific analogs exhibiting superior inhibitory effects compared to established drugs like donepezil . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Compound | IC50 (µM) | AChE Inhibition | BuChE Inhibition |
---|---|---|---|
This compound | TBD | TBD | TBD |
Compound 5f (Reference) | 0.64 | High | High |
Donepezil (Standard) | 0.15 | Moderate | Moderate |
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored extensively. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). For instance, compounds analogous to the target compound demonstrated selective cytotoxicity with IC50 values comparable to or better than established chemotherapeutics like Doxorubicin .
Case Study:
In a study involving HeLa cells, treatment with a structurally similar compound resulted in significant apoptosis induction, with early and late apoptotic cells increasing markedly compared to controls. The selectivity index (SI) indicated a favorable therapeutic window for these compounds.
4. Anti-Biofilm Activity
Recent investigations into the anti-biofilm properties of benzofuran derivatives revealed their capability to inhibit biofilm formation in various bacterial strains. The compound exhibited concentration-dependent effects, suggesting potential use as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds inhibit key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancerous cells.
- Radical Scavenging: The unique structure allows for effective neutralization of reactive oxygen species (ROS).
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVHTANBTOUCPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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